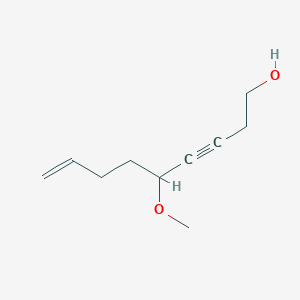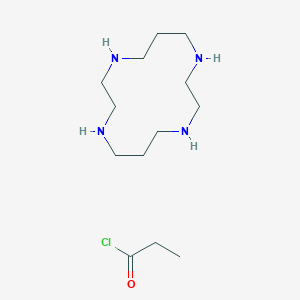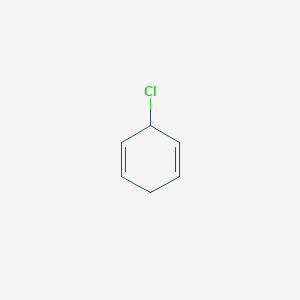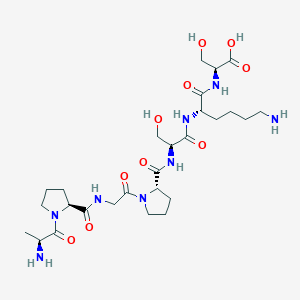![molecular formula C15H14F3N3O2S B14222221 Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- CAS No. 827019-70-5](/img/structure/B14222221.png)
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-nitro-2-thienyl group and a 3-(trifluoromethyl)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 5-nitro-2-thiophenecarboxaldehyde under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Cyclization: Acidic or basic catalysts, solvents like toluene or acetonitrile.
Major Products Formed
Reduction: Formation of 1-(5-amino-2-thienyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Cyclization: Formation of different heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine, 1-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-: Lacks the nitro group, which may result in different biological activity.
Piperazine, 1-(5-nitro-2-thienyl)-4-phenyl-: Lacks the trifluoromethyl group, which may affect its lipophilicity and membrane penetration.
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(methyl)phenyl]-: The trifluoromethyl group is replaced by a methyl group, potentially altering its chemical reactivity and biological effects.
Uniqueness
Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]- is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
827019-70-5 |
|---|---|
Molekularformel |
C15H14F3N3O2S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-(5-nitrothiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)11-2-1-3-12(10-11)19-6-8-20(9-7-19)13-4-5-14(24-13)21(22)23/h1-5,10H,6-9H2 |
InChI-Schlüssel |
KJOVGCBDEZWBQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)

![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)

![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)

![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)

